Cas no 780801-56-1 (3-chloro-5-methylpyridine-2-carbaldehyde)

3-Chloro-5-methylpyridine-2-carbaldehyde is a versatile heterocyclic compound featuring a chloro substituent at the 3-position and a methyl group at the 5-position of the pyridine ring, with an aldehyde functional group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The aldehyde group offers reactivity for further functionalization, while the chloro and methyl substituents enhance its utility in cross-coupling reactions and other transformations. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex molecular architectures.
3-chloro-5-methylpyridine-2-carbaldehyde structure
780801-56-1 structure
Product Name:3-chloro-5-methylpyridine-2-carbaldehyde
CAS No:780801-56-1
MF:C7H6ClNO
MW:155.581640720367
CID:6847473
PubChem ID:72214044
Update Time:2025-06-15

3-chloro-5-methylpyridine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-5-methyl-pyridine-2-carbaldehyde
    • 780801-56-1
    • DB-105490
    • 3-CHLORO-5-METHYLPYRIDINE-2-CARBALDEHYDE
    • 3-Chloro-5-methylpicolinaldehyde
    • DICXZPXHNLVBEH-UHFFFAOYSA-N
    • Z1255441796
    • SCHEMBL2083608
    • EN300-7644836
    • AB75087
    • 3-chloro-5-methylpyridine-2-carbaldehyde
    • Inchi: 1S/C7H6ClNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3
    • InChI Key: DICXZPXHNLVBEH-UHFFFAOYSA-N
    • SMILES: ClC1C(C=O)=NC=C(C)C=1

Computed Properties

  • Exact Mass: 155.0137915Da
  • Monoisotopic Mass: 155.0137915Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 30Ų

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Additional information on 3-chloro-5-methylpyridine-2-carbaldehyde

Recent Advances in the Application of 3-Chloro-5-methylpyridine-2-carbaldehyde (CAS: 780801-56-1) in Chemical Biology and Pharmaceutical Research

3-Chloro-5-methylpyridine-2-carbaldehyde (CAS: 780801-56-1) has emerged as a versatile building block in medicinal chemistry and chemical biology research. Recent studies have highlighted its significance as a key intermediate in the synthesis of various biologically active compounds. This heterocyclic aldehyde's unique structural features, including the reactive aldehyde group and the electron-withdrawing chlorine substituent, make it particularly valuable for constructing complex molecular architectures with potential pharmaceutical applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing novel kinase inhibitors. Researchers utilized 3-chloro-5-methylpyridine-2-carbaldehyde as a starting material to synthesize a series of pyridine-based compounds showing promising activity against EGFR mutations. The aldehyde functionality served as a crucial handle for subsequent Schiff base formation and cyclization reactions, enabling efficient library generation for structure-activity relationship studies.

In the field of antimicrobial research, a recent patent application (WO2023051234) disclosed the use of this compound in preparing next-generation quinolone antibiotics. The chlorine atom at the 3-position was found to significantly enhance bacterial membrane penetration, while the methyl group at the 5-position improved metabolic stability. These modifications led to derivatives with improved pharmacokinetic profiles compared to existing clinical candidates.

Recent advances in synthetic methodology have expanded the utility of 780801-56-1. A 2024 Nature Communications paper described a novel photocatalytic C-H functionalization protocol that enables direct modification of the pyridine ring at previously inaccessible positions. This breakthrough allows for more efficient derivatization of the core structure without requiring protection of the aldehyde group, significantly streamlining synthetic routes to potential drug candidates.

The compound has also found applications in chemical biology probes. A recent ACS Chemical Biology study reported the development of fluorescent sensors based on 3-chloro-5-methylpyridine-2-carbaldehyde for detecting cellular oxidative stress. The aldehyde group was conjugated to various fluorophores through hydrazone linkages, creating pH-sensitive probes that exhibit remarkable selectivity for reactive oxygen species in live-cell imaging experiments.

From a safety and scalability perspective, recent process chemistry improvements have addressed previous challenges in large-scale production. A 2023 Organic Process Research & Development publication detailed an optimized continuous flow synthesis that improves yield (from 68% to 89%) while reducing hazardous waste generation. This advancement is particularly significant given the growing demand for this intermediate in pharmaceutical development pipelines.

Looking forward, computational studies predict expanding applications for this scaffold. Molecular modeling analyses suggest that derivatives of 3-chloro-5-methylpyridine-2-carbaldehyde may show promise in targeting protein-protein interactions, particularly in oncology targets such as MDM2-p53. Several biotechnology companies have included compounds based on this core structure in their preclinical pipelines, with anticipated IND submissions in 2025-2026.

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